D-Ala2,MePhe4,Met5(O))enkephalinol
Overview
Description
Mechanism of Action
Target of Action
FK 33-824, also known as D-Ala2,MePhe4,Met5(O))enkephalinol, primarily targets the pituitary-adrenal axis . It interacts with the corticotropin-releasing hormone (CRH) and affects the secretion of adrenocorticotropin hormone (ACTH) and beta-endorphin .
Mode of Action
FK 33-824 exhibits a spectrum of action similar to endorphins . It exerts a long-lasting and potent analgesic effect . In normal subjects, the CRH-induced ACTH, beta-endorphin, and cortisol increases were almost completely abolished by pretreatment with FK 33-824 .
Biochemical Pathways
FK 33-824 affects the pituitary-adrenal axis, influencing the secretion of ACTH and beta-endorphin . These hormones play a crucial role
Biochemical Analysis
Biochemical Properties
FK 33-824 has been found to interact with opiate receptors, exhibiting many opiate-like properties . It has been associated with anxiolytic effects, opiate receptor interactions, escape behavior, and conditioned avoidance .
Cellular Effects
FK 33-824 exerts a long-lasting and potent analgesic effect in animals after systemic and enteral administration . In high doses, it produces tolerance, cross-tolerance with morphine, and dependence in monkeys . Like β-endorphin, FK 33-824 produces akinesia in rats and rabbits .
Molecular Mechanism
The molecular mechanism of FK 33-824 involves its binding to opiate receptors, which leads to its opiate-like effects . All effects seen in animals can be abolished by naloxone, an opioid receptor antagonist .
Temporal Effects in Laboratory Settings
The effects of FK 33-824 have been observed over time in laboratory settings. It has been noted for its long-lasting effects, particularly its potent analgesic effect .
Dosage Effects in Animal Models
In animal models, the effects of FK 33-824 vary with different dosages . At high doses, it produces tolerance, cross-tolerance with morphine, and dependence in monkeys .
Metabolic Pathways
It is known to interact with opiate receptors, suggesting involvement in opioid signaling pathways .
Transport and Distribution
Its systemic absorption suggests that it can be distributed throughout the body .
Subcellular Localization
Given its interaction with opiate receptors, it is likely to be found in areas of the cell where these receptors are present .
Preparation Methods
FK-33-824 is synthesized through a series of peptide coupling reactions. The synthetic route involves the stepwise addition of amino acids to form the pentapeptide chain . The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide . Industrial production methods involve large-scale peptide synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
FK-33-824 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Substitution reactions can occur at the amino acid residues, leading to modifications in the peptide structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FK-33-824 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: FK-33-824 is used to investigate the role of enkephalins in modulating pain and emotion.
Medicine: This compound has potential therapeutic applications in pain management and mental health disorders.
Industry: FK-33-824 is used in the development of new analgesic drugs.
Comparison with Similar Compounds
FK-33-824 is similar to other enkephalin analogues such as methionine enkephalin and leucine enkephalin . FK-33-824 is unique in its enhanced potency and systemic absorption . Other similar compounds include:
Methionine enkephalin: A naturally occurring enkephalin with similar analgesic properties.
Leucine enkephalin: Another naturally occurring enkephalin with similar effects.
D-Ala2, MePhe4, Met(O)5-enkephalin-ol: A synthetic analogue with similar properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZHONGSQNXMPH-IQNHEXCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880074 | |
Record name | Sandoz FK 33-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64854-64-4 | |
Record name | FK 33-824 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sandoz FK 33-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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